molecular formula C13H24N2O B14464070 N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine CAS No. 72170-88-8

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine

Cat. No.: B14464070
CAS No.: 72170-88-8
M. Wt: 224.34 g/mol
InChI Key: OXTBRBYXUHHXRM-ZDUSSCGKSA-N
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Description

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring, a methoxymethyl group, and a cycloheptanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine typically involves the reaction of a pyrrolidine derivative with a methoxymethylating agent, followed by the introduction of the cycloheptanimine group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted products with different functional groups.

Scientific Research Applications

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine include:

  • N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-1,1,1-trimethylsilanamine
  • 1-benzylimidazolidine-2,4-dione
  • 4-phenyl-1,3-thiazol-2-amine

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

72170-88-8

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine

InChI

InChI=1S/C13H24N2O/c1-16-11-13-9-6-10-15(13)14-12-7-4-2-3-5-8-12/h13H,2-11H2,1H3/t13-/m0/s1

InChI Key

OXTBRBYXUHHXRM-ZDUSSCGKSA-N

Isomeric SMILES

COC[C@@H]1CCCN1N=C2CCCCCC2

Canonical SMILES

COCC1CCCN1N=C2CCCCCC2

Origin of Product

United States

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